molecular formula C8H8F2O2 B1455527 3-Ethoxy-2,6-difluorophenol CAS No. 1092461-31-8

3-Ethoxy-2,6-difluorophenol

Cat. No. B1455527
Key on ui cas rn: 1092461-31-8
M. Wt: 174.14 g/mol
InChI Key: MGBIYPQQWRPKLL-UHFFFAOYSA-N
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Patent
US07741327B2

Procedure details

To a solution of 3-ethoxy-2,6-difluoro-phenylboronic acid (5.0 g, 0.025 mol) in tetrahydrofuran (80 mL) was added glacial acetic acid (30 mL). The resulting mixture was cooled to 0° C. before hydrogen peroxide (50% aqueous solution, 4 mL) was added. The resulting mixture was allowed to come to room temperature and stirred for 65 h. The mixture was evaporated and the residue was dissolved in ethyl acetate, washed with hydrochloric acid (0.5N), water and brine. The organic phase was dried, filtered and evaporated which afforded 3-ethoxy-2,6-difluoro-phenol (4.25 g, 99%) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5]([F:14])=[C:6](B(O)O)[C:7]([F:10])=[CH:8][CH:9]=1)[CH3:2].C(O)(=[O:17])C.OO>O1CCCC1>[CH2:1]([O:3][C:4]1[C:5]([F:14])=[C:6]([OH:17])[C:7]([F:10])=[CH:8][CH:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC=1C(=C(C(=CC1)F)B(O)O)F
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 65 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with hydrochloric acid (0.5N), water and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated which

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
C(C)OC=1C(=C(C(=CC1)F)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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